molecular formula C27H31NO10 B1242170 13-Deoxydoxorubicin CAS No. 628290-43-7

13-Deoxydoxorubicin

Cat. No. B1242170
CAS RN: 628290-43-7
M. Wt: 529.5 g/mol
InChI Key: RGVRUQHYQSORBY-JIGXQNLBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GPX-100 is an anthracycline anticancer drug that belongs to the family of drugs called antitumor antibiotics.

Scientific Research Applications

1. Preclinical and Clinical Studies

13-Deoxydoxorubicin and its analogs have been the subject of various preclinical and clinical studies. Notably, 5-imino-13-deoxydoxorubicin (DIDOX; GPX-150) is a modified doxorubicin analog designed to prevent the formation of cardiotoxic metabolites and reactive oxygen species. This modification was intended to retain the anti-cancer activity of doxorubicin while reducing its cardiotoxicity. Clinical trials have been conducted to determine the maximum tolerated dose of GPX-150 in patients with metastatic solid tumors, revealing its potential in cancer therapy without cardiotoxicity (Holstein et al., 2015); (Hohl et al., 2013).

2. Intracellular Uptake and Cytotoxicity

Research on analogs like 4'-deoxydoxorubicin has shown differences in intracellular uptake and distribution compared to doxorubicin, suggesting distinct modes of action. This includes a greater cell uptake rate and distinct intracellular distribution, which could reflect different binding sites or mechanisms of action compared to the parent compound (Kerr et al., 1986).

3. Effects on Cardiac Gene Expression

Studies have also explored the effects of doxorubicin and its analogs like C-13 deoxydoxorubicin on cardiac gene expression. For instance, chronic administration of these compounds in rabbits showed differential effects on cardiac contractility and gene expression, particularly the ryanodine receptor gene, which plays a crucial role in cardiac function (Gambliel et al., 2002).

4. Lipophilicity and Antitumor Activity

Some derivatives, like 4'-iodo-4'-deoxydoxorubicin, are noted for their greater lipophilicity and reduced basicity, which contribute to higher cytotoxicity against certain cell lines and a broader spectrum of antitumor activity. These characteristics also lead to different administration routes and reduced cardiotoxicity in experimental settings (Barbieri et al., 1987).

5. Novel Anthracycline Glycosides

Research has also led to the discovery of new anthracycline glycosides, like 4-O-demethyl-11-deoxydoxorubicin, which exhibit antibacterial and cytotoxic activity and show promise in treating experimental tumors (Cassinelli et al., 1982).

properties

CAS RN

628290-43-7

Molecular Formula

C27H31NO10

Molecular Weight

529.5 g/mol

IUPAC Name

(7S,9R)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyethyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C27H31NO10/c1-11-22(30)14(28)8-17(37-11)38-16-10-27(35,6-7-29)9-13-19(16)26(34)21-20(24(13)32)23(31)12-4-3-5-15(36-2)18(12)25(21)33/h3-5,11,14,16-17,22,29-30,32,34-35H,6-10,28H2,1-2H3/t11-,14-,16-,17-,22+,27-/m0/s1

InChI Key

RGVRUQHYQSORBY-JIGXQNLBSA-N

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(CCO)O)N)O

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(CCO)O)N)O

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(CCO)O)N)O

Other CAS RN

628290-43-7

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
13-Deoxydoxorubicin
Reactant of Route 2
13-Deoxydoxorubicin
Reactant of Route 3
13-Deoxydoxorubicin
Reactant of Route 4
13-Deoxydoxorubicin
Reactant of Route 5
Reactant of Route 5
13-Deoxydoxorubicin
Reactant of Route 6
13-Deoxydoxorubicin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.